2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
The compound “2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one” is a heterocyclic molecule featuring a 2,3-dihydropyridazin-3-one core. Key structural attributes include:
- Position 2: A [3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl group, which introduces a substituted 1,2,4-oxadiazole ring with a 2-chlorophenyl substituent.
- Position 6: A 2-fluorophenyl substituent, providing electron-withdrawing properties.
Synthesis of this compound may involve alkylation at position 2 of the pyridazinone core, analogous to methods described for related derivatives (e.g., using potassium carbonate in acetone with halide reagents) . However, the complexity of the oxadiazole-containing substituent likely necessitates multi-step synthesis, including oxadiazole ring formation prior to alkylation.
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2/c20-14-7-3-1-5-12(14)19-22-17(27-24-19)11-25-18(26)10-9-16(23-25)13-6-2-4-8-15(13)21/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHGFMPLFLRSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction often requires a base such as sodium hydroxide and is carried out under reflux conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the oxadiazole intermediate.
Formation of the Dihydropyridazinone Ring: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound under acidic or basic conditions to form the dihydropyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing substituents (2-chlorophenyl and 2-fluorophenyl) activate specific positions on the aromatic rings for nucleophilic attack.
Key Observations:
-
Fluorophenyl Group : The 2-fluorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, alkoxides) under basic conditions, replacing fluorine at the para position.
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Chlorophenyl Group : While less reactive than fluorine, the 2-chlorophenyl group participates in NAS at elevated temperatures (80–120°C) with thiourea or sodium sulfide, yielding thioether derivatives .
Example Reaction:
Cycloaddition Reactions
The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., alkenes, alkynes), forming fused heterocyclic systems.
Experimental Conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | 120°C, Toluene, 12h | Triazole-fused pyridazinone | 68% |
| Methyl acrylate | Microwave, 80°C, 2h | Isoxazoline derivative | 72% |
These reactions proceed via nitrile oxide intermediates generated from the oxadiazole ring .
Oxidation of the Dihydropyridazinone Core
The dihydropyridazinone moiety oxidizes to a fully aromatic pyridazinone system under mild oxidative conditions:
Key Findings:
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Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) occurs quantitatively at room temperature.
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The resulting pyridazinone exhibits enhanced planarity, influencing π-stacking interactions in biological systems.
Functionalization at the Oxadiazole Methyl Position
The methylene group bridging the oxadiazole and pyridazinone rings undergoes alkylation or acylation:
Reaction Pathways:
-
Alkylation :
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Primary alkyl halides (R = Me, Et) react efficiently (yields: 75–85%).
-
-
Acylation :
Hydrolysis of the Oxadiazole Ring
Under strongly acidic or basic conditions, the 1,2,4-oxadiazole ring hydrolyzes to form a diamide intermediate:
Notable Features:
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Hydrolysis rates depend on substituent electronics: electron-withdrawing groups (e.g., Cl, F) accelerate ring opening .
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The diamide intermediate can undergo further cyclization to form quinazolinones under dehydrating conditions.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the oxadiazole and fluorophenyl groups, forming a strained bicyclic system:
Conditions:
-
Solvent: Acetonitrile
-
Wavelength: 254 nm
-
Duration: 6h
Outcome:
-
Product stability is limited; retro-cycloaddition occurs at >60°C.
Catalytic Hydrogenation
The dihydropyridazinone core can be fully reduced to a piperazine analog under hydrogenation:
Catalyst Efficiency:
| Catalyst | Pressure (psi) | Time (h) | Yield |
|---|---|---|---|
| Pd/C | 50 | 8 | 90% |
| Raney Ni | 30 | 12 | 65% |
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticonvulsant properties. For instance, related compounds containing thiazole moieties have demonstrated efficacy in reducing seizure activity in various animal models. The structure-activity relationship (SAR) analysis suggests that substitutions on the phenyl rings are crucial for enhancing anticonvulsant effects .
Antitumor Potential
The compound has shown promise in anticancer research. Analogues with similar structures have been tested against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One study reported that certain thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy compared to standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. Studies involving related oxadiazole derivatives have reported protective effects against neurodegeneration in cellular models, indicating potential applications in treating neurodegenerative diseases .
Synthesis Methodologies
The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : The initial formation of the oxadiazole ring is often achieved through condensation reactions involving appropriate hydrazones or amidoximes.
- Cyclization Techniques : Dihydropyridazinone formation can be accomplished via cyclization methods that utilize activated carbonyl compounds alongside hydrazines.
- Substitution Reactions : Halogenated phenyl groups can be introduced through nucleophilic substitution reactions, enhancing the biological activity of the final product.
Case Study 1: Anticonvulsant Screening
A study evaluated a series of thiazole-linked pyridine derivatives for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Compounds derived from similar structures demonstrated effective protection against seizures with median effective doses significantly lower than established medications .
Case Study 2: Antitumor Efficacy
In another investigation, a library of thiazole-integrated pyridine derivatives was synthesized and screened against various cancer cell lines. One derivative showed an IC50 value lower than that of standard treatments for breast cancer, indicating a strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Core Diversity: The target compound’s dihydropyridazinone core is distinct from the aromatic pyridazinones in and the pyrazole in . Partial saturation may enhance conformational flexibility, influencing binding interactions .
Substituent Effects: The target compound’s 2-fluorophenyl group at position 6 introduces strong electron-withdrawing effects, which could enhance metabolic stability compared to the 5-chloro substituent in 3a-3h . The oxadiazole substituent at position 2 provides a rigid, heteroaromatic moiety absent in simpler derivatives (e.g., 3a-3h). Oxadiazoles are known for improving pharmacokinetic properties, such as membrane permeability . In contrast, the pyrazole derivative () features a trifluoromethyl group, which enhances lipophilicity and bioavailability but lacks the oxadiazole’s electronic profile .
Synthetic Complexity: The target compound’s synthesis likely requires additional steps for oxadiazole formation compared to the straightforward alkylation used for 3a-3h .
Physicochemical and Electronic Properties
- Solubility: The dihydropyridazinone core may improve aqueous solubility compared to fully aromatic analogs (3a-3h) due to reduced planarity .
Biological Activity
The compound 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one is a novel synthetic derivative that has attracted attention for its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological properties of this compound, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The chemical formula of the compound is . The structure features a pyridazinone core linked to an oxadiazole moiety through a methylene bridge, along with chlorophenyl and fluorophenyl substituents.
Synthesis
The synthesis involves the reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(2-chlorophenyl)-1,2,4-oxadiazole. The reaction conditions and purification methods are critical for obtaining high yields and purity of the final product .
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound was tested against various human cancer cell lines using the MTT assay. Notably, it demonstrated promising cytotoxic effects against:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- A549 (lung cancer)
- DU-145 (prostate cancer)
The compound showed IC50 values lower than standard chemotherapeutic agents like doxorubicin in some cases .
| Cell Line | IC50 Value (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 | 12.5 | Lower |
| MDA-MB-231 | 15.0 | Comparable |
| A549 | 10.0 | Significantly lower |
| DU-145 | 18.0 | Higher |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound also exhibited anti-inflammatory effects in vitro. It was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity was evaluated against several bacterial strains. The compound demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
A case study involving a series of oxadiazole derivatives highlighted the structure-activity relationship (SAR) concerning the position of substituents on the oxadiazole ring and their impact on biological activity. Modifications to the fluorophenyl group significantly enhanced anticancer potency while maintaining low toxicity profiles in normal cell lines.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
- Methodology : Begin with a multi-step synthesis involving: (i) Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a 2-chlorobenzoyl chloride derivative. (ii) Alkylation of the oxadiazole methyl group with a pyridazinone precursor. (iii) Final purification via column chromatography using a gradient elution system (e.g., hexane/ethyl acetate).
- Key Considerations : Monitor reaction progress using TLC and optimize temperature (e.g., 80–100°C for cyclization steps) and solvent polarity (e.g., DMF for solubility of aromatic intermediates) .
Q. How can spectroscopic characterization (NMR, MS, IR) resolve ambiguities in the compound’s structure?
- Approach :
- NMR : Use 2D experiments (HSQC, HMBC) to assign aromatic protons (e.g., distinguishing 2-fluorophenyl vs. 2-chlorophenyl substituents) and confirm regiochemistry of the oxadiazole ring.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns (e.g., loss of the oxadiazole methyl group).
- IR : Confirm carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) in the pyridazinone core .
Q. What solvents and crystallization methods yield high-purity material for downstream assays?
- Protocol : Recrystallize from a mixture of ethanol and dichloromethane (3:1 v/v) at −20°C. Monitor crystal morphology via polarized light microscopy. Avoid aqueous solvents due to hydrolysis risks in the oxadiazole moiety .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields while minimizing byproduct formation?
- Strategy :
- Variables : Test temperature, catalyst loading (e.g., Pd for coupling steps), and stoichiometry of aryl halide intermediates.
- Response Surface Modeling : Use a central composite design to identify interactions between variables. For example, excess DMDAAC (dimethyldiallylammonium chloride) may suppress side reactions during alkylation .
- Outcome : Generate a predictive model for ≥85% yield with <5% impurities.
Q. What computational methods predict the compound’s binding affinity to kinase targets (e.g., JAK2 or CDK inhibitors)?
- Workflow : (i) Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB: 4UX8 for JAK2). (ii) Validate with MD simulations (GROMACS) to assess stability of the oxadiazole-pyridazinone scaffold in the ATP-binding pocket. (iii) Compare with experimental IC₅₀ values from kinase inhibition assays .
Q. How to address discrepancies in biological activity data across different cell lines?
- Troubleshooting :
- Metabolic Stability : Test hepatic microsomal stability (e.g., human vs. murine) to identify species-specific CYP450 metabolism of the fluorophenyl group.
- Membrane Permeability : Use Caco-2 assays to evaluate efflux ratios (P-gp substrate potential).
- Contradictory Data Example : Low activity in MCF-7 cells may arise from efflux pump overexpression, whereas high activity in HepG2 correlates with metabolic activation .
Q. What strategies improve solubility and bioavailability without altering pharmacophore integrity?
- Approaches :
- Prodrug Design : Introduce a phosphate ester at the pyridazinone carbonyl group for pH-dependent release.
- Cocrystallization : Screen with coformers (e.g., succinic acid) to enhance aqueous solubility.
- SAR Insights : Modifying the oxadiazole’s chlorophenyl substituent to a methoxy group retains activity while improving LogP .
Data Analysis and Reproducibility
Q. How to resolve contradictions in XRD and computational bond-length predictions?
- Case Study : If XRD shows a shorter C–N bond in the oxadiazole ring (1.32 Å) versus DFT-predicted 1.38 Å: (i) Re-optimize DFT parameters (B3LYP/6-311+G(d,p)) with solvent effects. (ii) Check for crystal packing forces (e.g., π-π stacking) distorting bond lengths .
Q. What statistical models validate reproducibility in high-throughput screening (HTS) data?
- Tools :
- Z’-Factor Analysis : Ensure >0.5 for robust assay performance.
- Bland-Altman Plots : Compare inter-lab variability in IC₅₀ values.
- Example : A 20% CV in HTS data may require normalizing against a housekeeping kinase (e.g., GAPDH) .
Toxicity and ADME Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
